molecular formula C10H6Cl2N2O B172176 3,6-Dichloro-4-phenoxypyridazine CAS No. 17284-83-2

3,6-Dichloro-4-phenoxypyridazine

Cat. No. B172176
CAS RN: 17284-83-2
M. Wt: 241.07 g/mol
InChI Key: LKVXAVUAGIXUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dichloro-4-phenoxypyridazine (DCPP) is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. The compound is synthesized using various methods and has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

3,6-Dichloro-4-phenoxypyridazine exerts its effects on enzymes and proteins by binding to their active sites and inhibiting their activity. The compound has been shown to be selective for certain enzymes and proteins, making it a valuable tool for studying specific biological pathways.
Biochemical and Physiological Effects:
3,6-Dichloro-4-phenoxypyridazine has been shown to have a range of biochemical and physiological effects, including inhibition of protein kinase CK2 and NQO1, as well as induction of apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3,6-Dichloro-4-phenoxypyridazine in lab experiments is its specificity for certain enzymes and proteins, allowing for the study of specific biological pathways. However, the compound can also have off-target effects and may not be suitable for all experiments. Additionally, the synthesis of 3,6-Dichloro-4-phenoxypyridazine can be challenging and may require specialized equipment and expertise.

Future Directions

There are many potential future directions for research on 3,6-Dichloro-4-phenoxypyridazine. One area of interest is the development of more efficient and cost-effective synthesis methods. Additionally, 3,6-Dichloro-4-phenoxypyridazine could be used in combination with other compounds to study complex biological pathways. Finally, further research is needed to fully understand the biochemical and physiological effects of 3,6-Dichloro-4-phenoxypyridazine and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 3,6-Dichloro-4-phenoxypyridazine is a valuable tool for scientific research, with a range of potential applications in the study of enzymes and proteins. The compound can be synthesized using various methods and has been shown to have specific effects on certain biological pathways. While there are limitations to its use, 3,6-Dichloro-4-phenoxypyridazine remains an important compound for the study of biochemical and physiological processes, with many potential future directions for research.

Synthesis Methods

3,6-Dichloro-4-phenoxypyridazine can be synthesized using various methods, such as the reaction between 3,6-dichloropyridazine and phenol in the presence of a base, or the reaction between 3,6-dichloropyridazine and phenol in the presence of a copper catalyst. The resulting compound can then be purified using column chromatography or recrystallization.

Scientific Research Applications

3,6-Dichloro-4-phenoxypyridazine has been widely used in scientific research as a tool to study the function of various enzymes and proteins. For example, 3,6-Dichloro-4-phenoxypyridazine has been used to inhibit the activity of the protein kinase CK2, which has been implicated in various diseases including cancer and Alzheimer's disease. 3,6-Dichloro-4-phenoxypyridazine has also been used to study the function of the enzyme NQO1, which has been linked to the development of cancer.

properties

CAS RN

17284-83-2

Product Name

3,6-Dichloro-4-phenoxypyridazine

Molecular Formula

C10H6Cl2N2O

Molecular Weight

241.07 g/mol

IUPAC Name

3,6-dichloro-4-phenoxypyridazine

InChI

InChI=1S/C10H6Cl2N2O/c11-9-6-8(10(12)14-13-9)15-7-4-2-1-3-5-7/h1-6H

InChI Key

LKVXAVUAGIXUEW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC(=NN=C2Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=NN=C2Cl)Cl

Origin of Product

United States

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